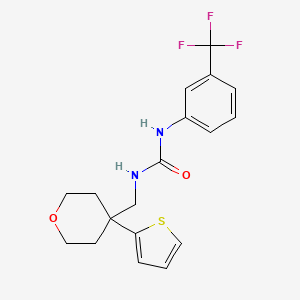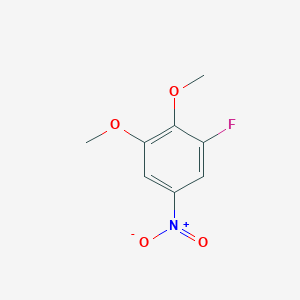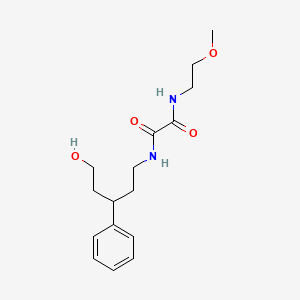
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide, also known as HPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. HPO is a synthetic compound that was first developed in the 1990s as a potential analgesic agent. Since then, researchers have been studying the compound's properties and potential uses.
Mécanisme D'action
The mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist. This means that it binds to the mu-opioid receptor and activates it, leading to the release of endogenous opioids such as enkephalins and endorphins. These endogenous opioids then bind to the same receptors, producing analgesic effects.
Biochemical and physiological effects:
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been shown to produce analgesic effects in animal models, and it has also been shown to reduce the symptoms of opioid withdrawal. It has been suggested that N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide may have a lower risk of tolerance and dependence compared to traditional opioids, making it a potentially safer alternative.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the opioid system. However, one limitation is that the synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a complex process that requires specialized equipment and expertise, making it difficult for some researchers to obtain.
Orientations Futures
There are many potential future directions for research on N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide. One area of interest is the development of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide analogs that have improved pharmacological properties. Another area of interest is the development of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide-based pesticides that are more environmentally friendly than traditional chemical pesticides. Additionally, further research is needed to fully understand the mechanism of action of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide and its potential applications in medicine and agriculture.
In conclusion, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has potential applications in various fields, including medicine and agriculture. It has been the subject of extensive scientific research, and its mechanism of action and potential advantages and limitations have been studied. Further research is needed to fully understand the potential of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide and its analogs.
Méthodes De Synthèse
The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide involves several steps, including the reaction of 5-hydroxy-3-phenylpentylamine with oxalyl chloride to form the corresponding oxamide. This is followed by the reaction of the oxamide with 2-methoxyethylamine to yield N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide. The synthesis of N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential use as an analgesic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
In agriculture, N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties, making it a potential alternative to traditional chemical pesticides.
Propriétés
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-22-12-10-18-16(21)15(20)17-9-7-14(8-11-19)13-5-3-2-4-6-13/h2-6,14,19H,7-12H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAGRIVQEFNGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC(CCO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(2-methoxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

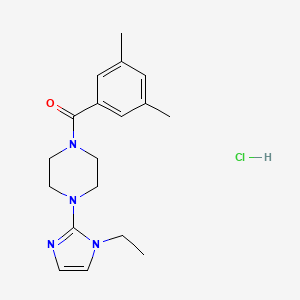

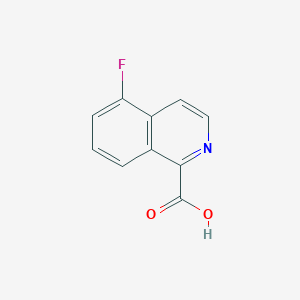
![Tert-butyl 1-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2950042.png)
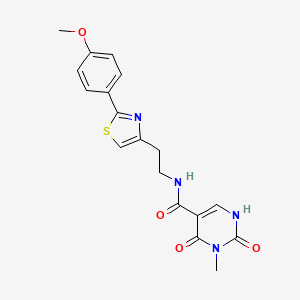
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2950045.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)

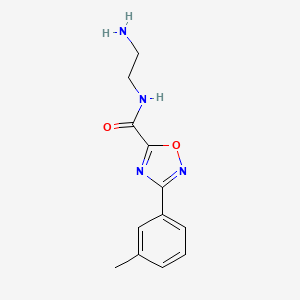
![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)
